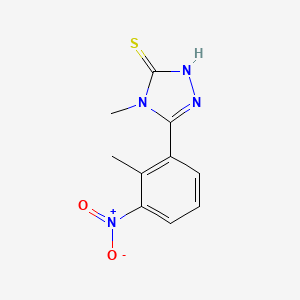

4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-methyl-3-(2-methyl-3-nitrophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-6-7(4-3-5-8(6)14(15)16)9-11-12-10(17)13(9)2/h3-5H,1-2H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRVFQHHOITPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=NNC(=S)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methyl-3-nitrophenylhydrazine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts such as palladium or copper can also improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding nitroso compounds.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. It is also being studied for its antiviral properties.

Medicine: Research has indicated that 4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol may have therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, influencing enzyme activity, while the nitrophenyl group can interact with nucleophilic sites on biological molecules.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.

Receptor Binding: It can bind to receptors involved in cell signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of triazole-3-thiol derivatives are highly dependent on substituents. Below is a comparative analysis:

Key Observations :

- Electron-Donating Groups : Compounds like AT (with -NH₂) exhibit superior antioxidant activity due to enhanced radical scavenging .

Example :

- The target compound’s synthesis could mirror that of 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, where cyclization of a thiosemicarbazide precursor is followed by nitration or alkylation .

Physical and Chemical Properties

Mechanistic Insights :

- The nitro group in the target compound may hinder electron donation to radicals, reducing antioxidant activity compared to amino or thiol-rich analogs .

Biological Activity

The compound 4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol features a triazole ring with a thiol group and a nitrophenyl substituent. This unique configuration contributes to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol |

| Molecular Formula | C10H10N4O2S |

| Molecular Weight | 238.27 g/mol |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The thiol group in the triazole structure can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : Triazole derivatives often exhibit antifungal and antibacterial properties by inhibiting key enzymes involved in cell wall synthesis.

- Cytotoxicity against Cancer Cells : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting metabolic pathways and promoting oxidative stress.

Antioxidant Activity

A study demonstrated that triazole derivatives possess significant antioxidant capabilities. For instance, compounds derived from 1,2,4-triazole exhibited IC50 values comparable to standard antioxidants like ascorbic acid in DPPH and ABTS assays .

Anticancer Activity

In vitro studies have shown that 4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol displays cytotoxic effects against various cancer cell lines. For example:

- Human melanoma (IGR39) : The compound showed high selectivity and cytotoxicity.

- Triple-negative breast cancer (MDA-MB-231) : It inhibited cell proliferation significantly.

These findings suggest its potential as an anticancer agent .

Case Studies

- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines. The results indicated that compounds similar to 4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol had enhanced activity against melanoma cells compared to normal cells .

- Mechanistic Insights : Another investigation focused on the mechanism of action related to the inhibition of specific enzymes involved in tumor growth and metastasis. The compound was found to downregulate pro-inflammatory markers such as TNF-alpha and IL-6 in macrophages activated with lipopolysaccharide (LPS), indicating its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under reflux in polar protic solvents (e.g., ethanol, methanol). Catalysts like NaOH or KOH improve yields by facilitating thiol deprotonation and triazole ring closure. For optimization, reaction time, temperature (80–100°C), and stoichiometric ratios of intermediates should be systematically varied. Advanced purification techniques, such as column chromatography or recrystallization, are critical for isolating high-purity products .

Q. How can the structural integrity of this triazole derivative be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.

- Elemental Analysis (CHNS) : To confirm molecular formula.

- Mass Spectrometry (LC-MS or HRMS) : For molecular ion validation.

- X-ray Crystallography : For unambiguous determination of crystal packing and stereochemistry, if single crystals are obtainable .

Q. What solvents and conditions are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) or ethanol-water mixtures are effective. Slow evaporation at 4°C or diffusion methods (e.g., layering with hexane) yield well-defined crystals. Solubility studies at varying temperatures (25–80°C) help identify ideal recrystallization conditions .

Advanced Research Questions

Q. How do electronic effects of the 3-nitro and 2-methyl substituents on the phenyl ring influence the compound’s reactivity and bioactivity?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilic substitution resistance but may increase hydrogen-bonding interactions in biological targets. The methyl group introduces steric hindrance, potentially reducing metabolic degradation. Computational studies (e.g., DFT for charge distribution analysis) and comparative bioassays with analogs (e.g., 3-fluoro or 3-chloro derivatives) can quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. lack of efficacy in specific strains)?

- Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion) or microbial strain specificity. Standardize testing using CLSI guidelines, include positive controls (e.g., isoniazid for anti-TB assays), and perform dose-response curves (IC₅₀/EC₅₀ calculations). Cross-validate with in silico ADMET predictions to rule out bioavailability issues .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with bacterial enzyme targets?

- Methodological Answer :

Target Identification : Prioritize enzymes critical to microbial survival (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).

Docking Workflow : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Validate docking poses via MD simulations (e.g., GROMACS) to assess binding stability.

Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic contacts). Correlate docking scores (ΔG) with experimental MIC values .

Q. What role does the thiol (-SH) group play in the compound’s antioxidant activity, and how can its stability be improved?

- Methodological Answer : The thiol moiety directly scavenges free radicals (e.g., DPPH•) via hydrogen donation. However, oxidation to disulfide (-S-S-) under physiological conditions limits bioavailability. Strategies:

- Derivatization : Synthesize S-alkyl/aryl derivatives (e.g., S-pentyl) to enhance stability while retaining activity.

- Co-administration : Use antioxidants like ascorbic acid to reduce thiol oxidation in vitro/in vivo .

Q. How can microwave-assisted synthesis improve yield and reduce reaction time compared to conventional methods?

- Methodological Answer : Microwave irradiation (100–150 W) accelerates reaction kinetics by enabling uniform heating. For example, cyclocondensation steps that take 12 hours under reflux can be completed in 30–60 minutes. Optimize parameters (power, pressure, solvent dielectric constant) using a Milestone Flexi Wave system. Monitor reaction progress via TLC or GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.